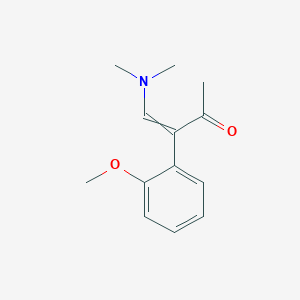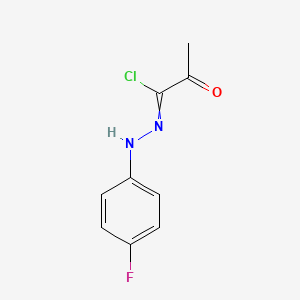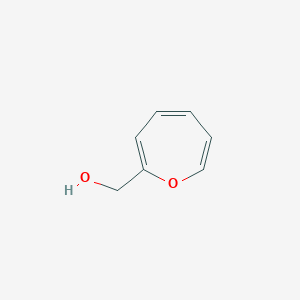
1,1-Dimethoxyhexa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxyhexa-2,4-diene is an organic compound characterized by the presence of two methoxy groups attached to a hexadiene backbone. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1,1-Dimethoxyhexa-2,4-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an allylic alcohol, the compound can be synthesized by treating it with a dehydrating agent such as sulfuric acid or phosphoric acid under controlled conditions . Another method involves the free radical halogenation of an allylic carbon followed by dehydrohalogenation .
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors that allow for precise control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
1,1-Dimethoxyhexa-2,4-diene undergoes a variety of chemical reactions due to the presence of its conjugated diene system. Some of the notable reactions include:
Electrophilic Addition: The compound can undergo 1,2- and 1,4-addition reactions with electrophiles such as hydrogen halides (e.g., HBr). .
Oxidation: The diene can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of HBr can yield both 1,2- and 1,4-addition products, with the distribution influenced by the reaction temperature .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxyhexa-2,4-diene has found applications in various fields of scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as natural product analogs and pharmaceuticals.
Industry: The compound’s reactivity makes it useful in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1-Dimethoxyhexa-2,4-diene exerts its effects is primarily through its ability to participate in electrophilic addition reactions. The conjugated diene system allows for the formation of resonance-stabilized carbocations, which can then undergo further reactions with nucleophiles or electrophiles . This reactivity is exploited in various synthetic applications to create complex molecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethoxyhexa-2,4-diene can be compared to other conjugated dienes such as 1,3-butadiene and 1,3-hexadiene. While all these compounds share the characteristic of having conjugated double bonds, this compound is unique due to the presence of methoxy groups, which influence its reactivity and the types of reactions it can undergo .
Similar compounds include:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,3-Hexadiene: Another conjugated diene with applications in organic synthesis.
1,1-Diethoxyhexa-2,4-diene: A structurally similar compound with ethoxy groups instead of methoxy groups.
Eigenschaften
CAS-Nummer |
72908-61-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1,1-dimethoxyhexa-2,4-diene |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-7-8(9-2)10-3/h4-8H,1-3H3 |
InChI-Schlüssel |
AHPWAHONMBZZRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




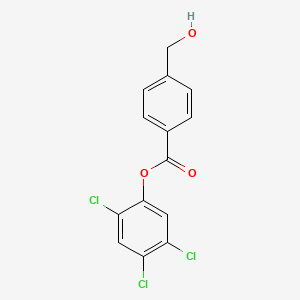

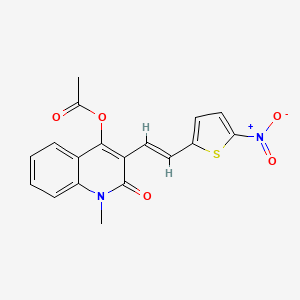
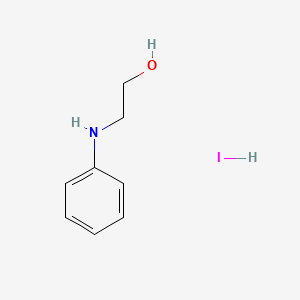
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
